9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
“9-ethyl-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of the 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle . The TP heterocycle is a versatile scaffold that has been used in various areas of drug design . It is isoelectronic with purines and has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring can also serve as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively . Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .
Molecular Structure Analysis
The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Chemical Reactions Analysis
The TP heterocycle has found numerous applications in medicinal chemistry . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .
Scientific Research Applications
Synthesis and Chemical Properties
- Research on related triazolo[4,3-e]purine derivatives includes the development of novel synthesis methods for triazolo and triazino purine derivatives, aiming at enhancing anticancer, anti-HIV, and antimicrobial activities. For instance, the synthesis of new triazino and triazolo[4,3-e]purine derivatives has been described, demonstrating potential in vitro anticancer, anti-HIV, and antimicrobial activities (Ashour et al., 2012).
- Another study focused on the synthesis and biological evaluation of novel fused triazolo[4',5':3,4]pyrrolo[2,1-f]purine derivatives as potent anti-proliferative agents, showing strong activity against certain human cancer cell lines (Sucharitha et al., 2021).
- Innovations in green chemistry have led to the catalyst-free and solvent-free synthesis of related purine derivatives, highlighting an environmentally friendly approach to chemical synthesis (Karami et al., 2015).
Biological Activity and Applications
- A range of biological activities has been explored for triazolo[4,3-e]purine derivatives, including antimicrobial, antiviral, and anticancer properties. For example, synthesized compounds have been screened for antibacterial activity, revealing potential as antimicrobial agents (Govori, 2017).
- Anticancer and antiviral evaluations have been conducted on various derivatives, showing promising results against specific cancer cell lines and viral infections. This includes the synthesis and antiviral evaluation of derivatives against Hepatitis A virus and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-1,3-dimethyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-5-22-12-14(20(3)17(25)21(4)15(12)24)23-13(18-19-16(22)23)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCFYARVKLQLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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